molecular formula C12H10Cl2N2OS B14357457 2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one CAS No. 91961-85-2

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one

Cat. No.: B14357457
CAS No.: 91961-85-2
M. Wt: 301.2 g/mol
InChI Key: YPEUOIUNZAFPQF-UHFFFAOYSA-N
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Description

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a dichlorophenyl group, a methylsulfanyl group, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-methyl-2-thiouracil in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyrimidinone core.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives or modified pyrimidinone cores.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one is unique due to its specific combination of functional groups and the pyrimidinone core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

91961-85-2

Molecular Formula

C12H10Cl2N2OS

Molecular Weight

301.2 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H10Cl2N2OS/c1-7-5-15-12(16-11(7)17)18-6-8-2-3-9(13)4-10(8)14/h2-5H,6H2,1H3,(H,15,16,17)

InChI Key

YPEUOIUNZAFPQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(NC1=O)SCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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